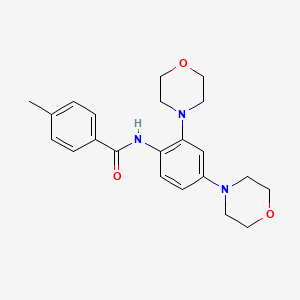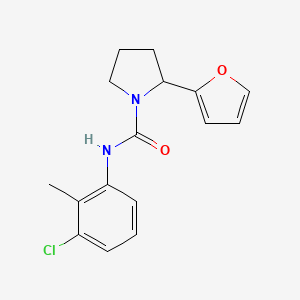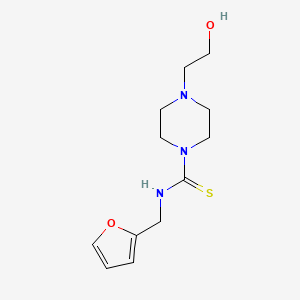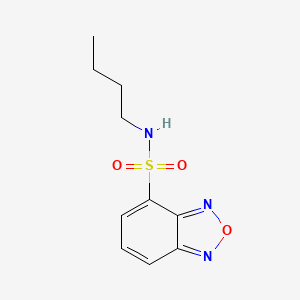
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DNQX, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. DNQX is a synthetic compound that is commonly used in scientific research to study the function of the AMPA receptor and its role in various physiological processes.
作用機序
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor, this compound inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In animal studies, this compound has been shown to impair learning and memory, reduce seizure activity, and induce neuroprotection in certain brain regions. This compound has also been shown to have potential therapeutic effects in various neurological disorders, such as epilepsy and stroke.
実験室実験の利点と制限
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a valuable tool in scientific research due to its ability to selectively block the AMPA receptor. This allows researchers to investigate the specific role of the receptor in various physiological processes. However, this compound also has some limitations in lab experiments. For example, this compound may have off-target effects on other receptors or ion channels, leading to unintended effects. Additionally, the use of this compound in animal studies may not fully reflect the effects of the compound in humans.
将来の方向性
There are many potential future directions for research involving 7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of research is the investigation of the role of the AMPA receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of novel therapeutic approaches that target the AMPA receptor and its downstream signaling pathways.
Conclusion
This compound is a synthetic compound that is commonly used in scientific research to study the function of the AMPA receptor and its role in various physiological processes. The compound has a complex synthesis process and acts as a competitive antagonist of the AMPA receptor. This compound has various biochemical and physiological effects and has potential therapeutic applications in neurological disorders. However, the compound also has limitations in lab experiments, and future research could focus on developing more selective AMPA receptor antagonists and investigating the role of the receptor in various neurological disorders.
科学的研究の応用
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is widely used in scientific research to study the function of the AMPA receptor and its role in various physiological processes. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. This compound is commonly used to block the AMPA receptor and investigate its effects on these processes.
特性
IUPAC Name |
7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-22(2)11-18-15(19(25)12-22)10-16(21(27)24-18)20(26)23-17-9-5-7-13-6-3-4-8-14(13)17/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJCFPBGBKPYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B4689918.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)



![4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4689960.png)
![4-chloro-N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4689966.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4689977.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4689980.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4689989.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4689990.png)
